REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.[B-](F)(F)(F)[CH:11]=[CH2:12].[K+].C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:8][C:6]1[CH:7]=[C:2]([CH:11]=[CH2:12])[N:3]=[C:4]([CH3:9])[N:5]=1 |f:1.2,4.5.6|
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Name
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|
Quantity
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26.3 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC(=C1)Cl)C
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Name
|
|
Quantity
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0.905 g
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Type
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reactant
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Smiles
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[B-](C=C)(F)(F)F.[K+]
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Name
|
|
Quantity
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2.89 g
|
Type
|
reactant
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Smiles
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C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
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Name
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|
Quantity
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0.905 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This mixture was then evacuated
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Type
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ADDITION
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Details
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Toluene (452 ml) and water (45 mL) were added to this flask
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Type
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CUSTOM
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Details
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This mixture was purged with nitrogen for 20 min
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Duration
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20 min
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Type
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CUSTOM
|
Details
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Continue purged for 10 min
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Duration
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10 min
|
Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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ADDITION
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Details
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diluted with EtOAc (200 mL)
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Type
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WASH
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Details
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washed with water (×200 mL)
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Type
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CUSTOM
|
Details
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dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by silica gel column chromatography (0-100% ethyl acetate in hexanes)
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Name
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|
Type
|
product
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Smiles
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ClC1=NC(=NC(=C1)C=C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |